molecular formula C16H14BrN3O4 B11563509 3-bromo-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide

3-bromo-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B11563509
M. Wt: 392.20 g/mol
InChI Key: IZPKITDZDHSJDX-VCHYOVAHSA-N
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Description

3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C16H14BrN3O4. It is a derivative of benzohydrazide, characterized by the presence of a bromine atom, a methoxy group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide include:

    3-bromo-N’-(1-{4-nitrophenyl}ethylidene)benzohydrazide: This compound has a similar structure but lacks the methoxy group.

    3-bromo-N’-[(E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide: This compound is similar but does not have the nitro group.

    4-bromo-N’-(1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene)benzohydrazide: This compound has a triazole ring instead of the benzene ring.

The uniqueness of 3-bromo-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O4

Molecular Weight

392.20 g/mol

IUPAC Name

3-bromo-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H14BrN3O4/c1-10(11-6-7-15(24-2)14(9-11)20(22)23)18-19-16(21)12-4-3-5-13(17)8-12/h3-9H,1-2H3,(H,19,21)/b18-10+

InChI Key

IZPKITDZDHSJDX-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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